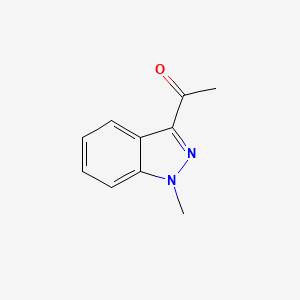

1-(1-Methyl-1H-indazol-3-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(1-methylindazol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7(13)10-8-5-3-4-6-9(8)12(2)11-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWDFLCBDWKYAHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NN(C2=CC=CC=C21)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00498968 | |

| Record name | 1-(1-Methyl-1H-indazol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00498968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69271-42-7 | |

| Record name | 1-(1-Methyl-1H-indazol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00498968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(1-Methyl-1H-indazol-3-yl)ethanone chemical properties

An In-depth Technical Guide on 1-(1-Methyl-1H-indazol-3-yl)ethanone

This technical guide provides a comprehensive overview of the known chemical properties, synthesis protocols, and potential biological relevance of this compound. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical Properties and Identifiers

This compound is an organic compound featuring a methyl-substituted indazole ring linked to an ethanone group. The indazole scaffold is a key feature in many biologically active molecules, making its derivatives, such as this one, of significant interest in medicinal chemistry.[1][2]

Quantitative Data Summary

The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 1-(1-methylindazol-3-yl)ethanone | [3] |

| CAS Number | 69271-42-7 | [4] |

| Molecular Formula | C₁₀H₁₀N₂O | [3] |

| Molecular Weight | 174.2 g/mol | [3] |

| Melting Point | 86-88 °C | [5] |

| SMILES | CC(=O)C1=NN(C2=CC=CC=C21)C | [4] |

| InChI Key | OWDFLCBDWKYAHG-UHFFFAOYSA-N | [3] |

Spectral Data

Detailed experimental spectral data such as ¹H NMR, ¹³C NMR, and mass spectrometry for this compound are not available in the reviewed literature. Researchers are advised to perform their own analyses for characterization.

Safety and Hazard Information

Based on GHS classifications, this compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

The corresponding GHS pictogram is the exclamation mark (GHS07).[3] Standard precautionary statements such as P261 (avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) are advised.[3]

Experimental Protocols

Synthesis of this compound

A detailed protocol for the synthesis of the title compound has been reported, starting from 1-methyl-1H-indazole-3-carboxylic acid.[5]

Reaction Scheme:

-

Starting Material: 1-methyl-1H-indazole-3-carboxylic acid

-

Reagent: Methyl lithium (MeLi) in ether

-

Solvent: Dry Tetrahydrofuran (THF)

-

Product: this compound

Detailed Methodology: [5]

-

A solution of 1-methyl-1H-indazole-3-carboxylic acid (1.77 g) in dry THF (60 ml) is prepared in a flask under a nitrogen atmosphere.

-

The solution is cooled to -60 °C with stirring.

-

Methyl lithium (1.58M solution in ether; 13.8 ml) is added dropwise to the cold solution.

-

Stirring is continued while the reaction mixture is allowed to warm to 0 °C over a period of 2 hours.

-

The reaction is quenched by adding a saturated ammonium chloride solution (50 ml).

-

The organic and aqueous layers are separated.

-

The aqueous layer is further extracted with dichloromethane (2 x 50 ml).

-

The combined organic layers are washed with brine (2 x 50 ml), dried, and evaporated in vacuo.

-

The resulting residual solid (1.8 g) is purified by Flash Column Chromatography (FCC) using System B (1:4) as the eluent to yield the final product (1.3 g).

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: A workflow diagram detailing the synthesis of the title compound.

Role in Medicinal Chemistry

Indazole derivatives are recognized for their wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.[1][2] The indazole core is a privileged scaffold in drug discovery. The diagram below illustrates the logical relationship from the core chemical structure to its potential therapeutic applications.

Caption: Logical flow from the indazole core to therapeutic applications.

References

An In-depth Technical Guide to 1-(1-Methyl-1H-indazol-3-yl)ethanone (CAS: 69271-42-7)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available experimental data exists for 1-(1-Methyl-1H-indazol-3-yl)ethanone. This guide provides a comprehensive overview based on available synthesis protocols and data from structurally related compounds to infer potential properties and guide research efforts.

Introduction

This compound is a heterocyclic ketone built upon the indazole scaffold. The indazole core is a prominent feature in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities. The presence of the N-methyl group and the acetyl substituent at the 3-position of the indazole ring are expected to modulate its physicochemical and pharmacological properties. This document aims to provide a detailed technical resource for researchers working with or considering this compound for their research and development programs.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented below.

| Property | Value | Source |

| CAS Number | 69271-42-7 | ChemUniverse[1] |

| Molecular Formula | C₁₀H₁₀N₂O | ChemUniverse[1] |

| Molecular Weight | 174.20 g/mol | ChemUniverse[1] |

| Melting Point | 86-88 °C | PrepChem.com[2] |

| Purity | 98% | ChemUniverse[1] |

Synthesis

A detailed experimental protocol for the synthesis of this compound has been reported and is outlined below.[2]

Experimental Protocol: Synthesis of this compound[2]

Objective: To synthesize this compound from 1-methyl-1H-indazole-3-carboxylic acid.

Reagents and Materials:

-

1-methyl-1H-indazole-3-carboxylic acid (1.77 g)

-

Methyl lithium (1.58 M solution in ether; 13.8 ml)

-

Dry Tetrahydrofuran (THF) (60 ml)

-

Saturated ammonium chloride solution (50 ml)

-

Dichloromethane (100 ml)

-

Brine (100 ml)

-

Nitrogen gas

-

Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, flash chromatography system)

Procedure:

-

A solution of 1-methyl-1H-indazole-3-carboxylic acid (1.77 g) in dry THF (60 ml) is prepared in a flame-dried flask under a nitrogen atmosphere.

-

The solution is cooled to -60 °C with stirring.

-

Methyl lithium (1.58 M solution in ether; 13.8 ml) is added dropwise to the cold solution.

-

The reaction mixture is stirred and allowed to warm to 0 °C over a period of 2 hours.

-

The reaction is quenched by the addition of a saturated ammonium chloride solution (50 ml).

-

The layers are separated. The aqueous layer is further extracted with dichloromethane (2 x 50 ml).

-

The combined organic layers are washed with brine (2 x 50 ml), dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and evaporated in vacuo.

-

The resulting residual solid (1.8 g) is purified by Flash Column Chromatography (FCC) eluting with System B (1:4) to yield the title compound (1.3 g).

Synthesis Workflow

Spectroscopic Data (Predicted and from Related Compounds)

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.2 - 8.0 | d | Ar-H |

| ~7.5 - 7.2 | m | Ar-H (3H) |

| ~4.1 | s | N-CH₃ |

| ~2.7 | s | COCH₃ |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~193 | C=O |

| ~141 | Ar-C |

| ~140 | Ar-C |

| ~128 | Ar-CH |

| ~127 | Ar-CH |

| ~122 | Ar-CH |

| ~110 | Ar-CH |

| ~36 | N-CH₃ |

| ~28 | COCH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | Aromatic C-H stretch |

| ~2950 | Aliphatic C-H stretch |

| ~1680 | C=O stretch (ketone) |

| ~1600, 1480 | Aromatic C=C stretch |

| ~1360 | C-H bend (methyl) |

Mass Spectrometry

| m/z | Assignment |

| 174.08 | [M]⁺ |

| 159.06 | [M-CH₃]⁺ |

| 131.06 | [M-COCH₃]⁺ |

Biological Activity and Potential Applications

While no specific biological data for this compound has been reported, the indazole scaffold is a well-established pharmacophore. Derivatives of indazole have been investigated for a wide array of therapeutic applications.

-

Anticancer Activity: Many indazole-containing compounds have demonstrated potent anticancer activity by targeting various kinases and other signaling proteins involved in cell proliferation and survival.

-

Anti-inflammatory Activity: Indazole derivatives have been shown to possess significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators.

-

Analgesic Activity: Certain indazoles have been explored as non-steroidal anti-inflammatory drugs (NSAIDs) and for their potential in pain management.

Given these precedents, this compound represents a lead compound for further investigation into these and other therapeutic areas.

Hypothetical Experimental Workflow for Biological Screening

The following diagram outlines a general workflow for the initial biological evaluation of this compound.

Conclusion

This compound is a readily synthesizable compound with a chemical scaffold known for its diverse biological activities. While specific experimental data for this molecule is currently limited, its structural features suggest potential for further investigation in drug discovery programs, particularly in oncology and inflammation. This technical guide provides a foundational resource to aid researchers in the synthesis, characterization, and initial biological evaluation of this promising compound. Further studies are warranted to fully elucidate its pharmacological profile and potential therapeutic applications.

References

An In-depth Technical Guide on the Molecular Structure of 1-(1-Methyl-1H-indazol-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Properties

1-(1-Methyl-1H-indazol-3-yl)ethanone possesses a bicyclic structure consisting of a pyrazole ring fused to a benzene ring, with a methyl group at the N1 position of the indazole ring and an acetyl group at the C3 position.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₀N₂O | [1] |

| Molecular Weight | 174.20 g/mol | Calculated |

| CAS Number | 69271-42-7 | [2] |

| Canonical SMILES | CC(=O)C1=NN(C)C2=CC=CC=C12 | [2] |

| Melting Point | 86-88 °C | [3] |

| Appearance | Solid (predicted) | - |

Synthesis

A reported synthesis of this compound involves the reaction of 1-methyl-1H-indazole-3-carboxylic acid with methyl lithium in tetrahydrofuran (THF).[3]

Experimental Protocol: Synthesis of this compound [3]

-

Reactants:

-

1-methyl-1H-indazole-3-carboxylic acid (1.0 eq)

-

Methyl lithium (MeLi) in diethyl ether (2.2 eq)

-

Dry Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Dichloromethane (DCM)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

-

Procedure:

-

A solution of 1-methyl-1H-indazole-3-carboxylic acid in dry THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Methyl lithium solution is added dropwise to the cooled solution with stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄ or MgSO₄, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel.

-

Spectroscopic Characterization (Comparative Data)

As of the compilation of this guide, specific experimental spectra for this compound are not publicly available. However, the following tables provide spectroscopic data for closely related indazole analogs to aid in the characterization of the target molecule.

Table 2: Comparative ¹H NMR Data of Indazole Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| 1-(1H-Indazol-3-yl)ethanone | - | Data not available |

| 3-Methyl-1-phenyl-1H-indazole | CDCl₃ | 7.74 – 7.71 (m, 4H), 7.54 – 7.50 (m, 2H), 7.44 – 7.40 (m, 1H), 7.32 (dd, J = 14.6, 7.3 Hz, 1H), 7.21 (t, J = 7.5 Hz, 1H), 2.67 (s, 3H)[4] |

| 1-Mesityl-3-methyl-1H-indazole | CDCl₃ | 7.74 (d, J = 8.1 Hz, 1H), 7.32 (t, J = 7.6 Hz, 1H), 7.16 (t, J = 7.4 Hz, 1H), 6.99 – 6.97 (m, 3H), 2.67 (s, 3H), 2.37 (s, 3H), 1.89 (s, 6H)[4] |

Table 3: Comparative ¹³C NMR Data of Indazole Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 1-(1H-Indazol-3-yl)ethanone | - | Data not available |

| 3-Methyl-1-phenyl-1H-indazole | CDCl₃ | 144.0, 140.3, 139.5, 129.4, 127.2, 126.1, 124.9, 122.4, 120.8, 120.6, 110.4, 11.9[4] |

| 1-Mesityl-3-methyl-1H-indazole | CDCl₃ | 142.6, 141.2, 138.7, 137.1, 134.5, 129.0, 126.6, 123.1, 120.3, 119.9, 109.6, 21.2, 17.4, 12.1[4] |

Table 4: Comparative IR and Mass Spectrometry Data of Indazole Derivatives

| Compound | IR (KBr, cm⁻¹) | Mass Spectrometry (EI, m/z) |

| 1-(1H-Indazol-3-yl)ethanone | Data not available | Data not available |

| 3-Methyl-1-phenyl-1H-indazole | 1594, 1507, 1473, 750 | 208 (M+), 193, 167, 139, 104, 77[4] |

| 1-Mesityl-3-methyl-1H-indazole | 1586, 1509, 1349, 1022, 747 | 250 (M+), 235, 208, 194, 117, 91, 77[4] |

General Experimental Protocols for Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over a range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Data Acquisition: Analyze the sample using a mass spectrometer with an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and characterization of the target compound.

Biological Significance in Drug Development

Indazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, making them privileged scaffolds in drug discovery. Various substituted indazoles have been investigated for their potential as anti-cancer, anti-inflammatory, antimicrobial, and neurological agents. The introduction of an acetyl group at the C3 position and a methyl group at the N1 position of the indazole ring in this compound may modulate its biological activity and pharmacokinetic properties. Further investigation into the pharmacological profile of this specific compound is warranted to explore its therapeutic potential.

Conclusion

This technical guide provides a foundational understanding of the molecular structure, synthesis, and key properties of this compound. While specific experimental spectroscopic data is currently limited, the provided comparative data from related analogs offers a valuable starting point for researchers. The detailed synthesis protocol and generalized characterization methods aim to facilitate further investigation and application of this compound in medicinal chemistry and drug development.

References

Spectroscopic Profile of 1-(1-Methyl-1H-indazol-3-yl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 1-(1-Methyl-1H-indazol-3-yl)ethanone. Given the limited availability of direct experimental spectra for this specific molecule, this document compiles predicted values based on the analysis of structurally related indazole derivatives and fundamental principles of spectroscopic interpretation. The aim is to offer a valuable resource for the identification and characterization of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

¹H NMR (Proton NMR) Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.2 - 8.0 | d | 1H | H-4 |

| ~7.8 - 7.6 | d | 1H | H-7 |

| ~7.5 - 7.3 | m | 2H | H-5, H-6 |

| ~4.1 | s | 3H | N-CH₃ |

| ~2.7 | s | 3H | COCH₃ |

Predicted in CDCl₃ at 300 MHz. Chemical shifts are referenced to tetramethylsilane (TMS). d = doublet, m = multiplet, s = singlet.

¹³C NMR (Carbon NMR) Data

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~195 | C=O |

| ~145 | C-3 |

| ~140 | C-7a |

| ~128 | C-5 |

| ~125 | C-6 |

| ~122 | C-3a |

| ~121 | C-4 |

| ~110 | C-7 |

| ~35 | N-CH₃ |

| ~28 | COCH₃ |

Predicted in CDCl₃ at 75 MHz. Chemical shifts are referenced to tetramethylsilane (TMS).

IR (Infrared) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~2950 - 2850 | Medium | Aliphatic C-H Stretch |

| ~1680 | Strong | C=O Stretch (Ketone) |

| ~1620, 1590 | Medium-Strong | C=C Stretch (Aromatic) |

| ~1500 | Medium | N-CH₃ Bending |

| ~1360 | Medium | CH₃ Bending |

| ~750 | Strong | Aromatic C-H Out-of-Plane Bending |

MS (Mass Spectrometry) Data

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 174 | High | [M]⁺ (Molecular Ion) |

| 159 | High | [M - CH₃]⁺ |

| 131 | Medium | [M - COCH₃]⁺ |

| 104 | Medium | [C₇H₆N]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Predicted for Electron Ionization (EI) Mass Spectrometry.

Experimental Protocols

The following are generalized methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1][2] For quantitative measurements, an internal standard such as tetramethylsilane (TMS) can be added.[2]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the solvent residual peak or the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.[6] This is often the simplest and most common method.

-

KBr Pellet: Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) and press the mixture into a thin, transparent pellet.

-

Solution: Dissolve the compound in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., chloroform, carbon tetrachloride).[6]

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the pure solvent/KBr pellet).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via a direct insertion probe or by coupling the MS to a gas chromatograph (GC-MS). For less volatile compounds, liquid chromatography (LC-MS) can be used.[7]

-

Ionization:

-

Electron Ionization (EI): The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.[7] This is a "hard" ionization technique that provides structural information through fragmentation patterns.

-

Electrospray Ionization (ESI): The sample is dissolved in a solvent and sprayed through a charged needle, creating charged droplets from which ions are desorbed. This is a "soft" ionization technique that typically results in a prominent molecular ion peak with minimal fragmentation.

-

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[7]

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. For high-resolution mass spectrometry (HRMS), the elemental composition can be determined from the accurate mass measurement.

Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a synthesized organic compound such as this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. benchchem.com [benchchem.com]

- 3. epfl.ch [epfl.ch]

- 4. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 5. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 7. Mass Spectrometry [www2.chemistry.msu.edu]

An In-depth Technical Guide on the Solubility of 1-(1-Methyl-1H-indazol-3-yl)ethanone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(1-Methyl-1H-indazol-3-yl)ethanone, a key intermediate in medicinal chemistry and drug discovery. Due to the limited availability of precise quantitative solubility data in public literature, this guide combines qualitative information inferred from synthetic and purification protocols with general principles of organic compound solubility. It also furnishes detailed experimental protocols for researchers to determine quantitative solubility in their own laboratories.

Physicochemical Properties

Before delving into solubility, a brief overview of the key physicochemical properties of this compound is essential for understanding its behavior in various solvents.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O | ChemUniverse |

| Molecular Weight | 174.20 g/mol | ChemUniverse |

| Appearance | Solid | Sigma-Aldrich |

| Melting Point | 86-88 °C | PrepChem.com |

| LogP (Predicted) | 1.36 | Fluorochem |

Solubility Profile

The following table summarizes the expected solubility of this compound in a range of common organic solvents, based on information from synthetic procedures and general chemical principles.

| Solvent | Polarity Index | Expected Solubility | Rationale / Evidence |

| Tetrahydrofuran (THF) | 4.0 | Soluble | Used as a solvent in the synthesis of the compound.[1] |

| Dichloromethane (DCM) | 3.1 | Soluble | Used as an extraction solvent during the work-up of the synthesis.[1] |

| Ethyl Acetate | 4.4 | Soluble | A common polar component in the mobile phase for flash chromatography of indazole derivatives. |

| Acetone | 5.1 | Likely Soluble | A polar aprotic solvent that is a good solvent for many organic compounds. |

| Methanol | 5.1 | Likely Soluble | A polar protic solvent, though solubility might be lower than in aprotic polar solvents. |

| Ethanol | 4.3 | Likely Soluble | Similar to methanol, it is a polar protic solvent. |

| Hexane / Petroleum Ether | 0.1 | Sparingly Soluble to Insoluble | Non-polar solvents; the compound is likely to have low solubility. Used as the non-polar component in flash chromatography, implying the compound has some affinity but is not freely soluble. |

| Toluene | 2.4 | Sparingly Soluble | A non-polar aromatic solvent. |

| Water | 10.2 | Insoluble | The compound is primarily organic with limited hydrogen bonding capability. |

Note: This table is intended as a guideline. Experimental verification is necessary for precise solubility determination.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is required. The following describes a general method for determining the solubility of a solid compound in an organic solvent at a specific temperature.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., Tetrahydrofuran, Dichloromethane, Ethyl Acetate)

-

Analytical balance

-

Vials with screw caps

-

Temperature-controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure saturation.

-

To each vial, add a known volume of the selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation. This ensures that the dissolution and precipitation rates reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the withdrawn solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Quantification:

-

Gravimetric Method:

-

Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point.

-

Weigh the vial containing the dried solute. The difference in weight will give the mass of the dissolved compound.

-

Calculate the solubility in g/L or mg/mL.

-

-

Chromatographic/Spectroscopic Method (Preferred for higher accuracy):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using HPLC or a UV-Vis spectrophotometer.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

-

-

Data Reporting:

-

Report the solubility as a mean and standard deviation of at least three independent measurements for each solvent and temperature.

-

Specify the temperature at which the solubility was determined.

-

Visualizations

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Diagram 2: Logical Relationship of Solubility Based on Solvent Polarity

Caption: Relationship between solvent polarity and expected solubility of the compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively published, qualitative assessments indicate good solubility in moderately polar aprotic solvents like THF and dichloromethane, and likely in other polar solvents such as ethyl acetate and acetone. Its solubility is expected to be limited in non-polar solvents like hexanes. For drug development and process chemistry, it is imperative to determine precise solubility values through standardized experimental protocols as outlined in this guide. This foundational data is critical for informed solvent selection in synthesis, purification, formulation, and analytical method development.

References

An In-depth Technical Guide on the Potential Mechanism of Action of 1-(1-Methyl-1H-indazol-3-yl)ethanone

Disclaimer: This document provides a comprehensive overview of the potential mechanisms of action for 1-(1-Methyl-1H-indazol-3-yl)ethanone based on the known biological activities of structurally related indazole derivatives. As of the date of this report, there is no publicly available scientific literature detailing the specific mechanism of action, biological targets, or pharmacological profile of this compound. The information presented herein is intended for research and drug development professionals to guide potential investigational pathways.

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. While the specific pharmacological properties of this compound have not been documented, the extensive research on analogous compounds provides a strong foundation for hypothesizing its potential mechanisms of action. This guide explores these possibilities, focusing on kinase inhibition, bromodomain modulation, and other forms of enzyme inhibition. Detailed experimental protocols for investigating these potential activities are also provided.

Potential Mechanisms of Action Based on Structural Analogs

The versatility of the indazole core allows for its interaction with a diverse range of biological targets. Based on published data for structurally similar compounds, the following mechanisms of action are proposed as potential avenues of investigation for this compound.

Kinase Inhibition

Indazole derivatives are well-established as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases such as cancer.

Several 1H-indazole-3-carboxamide derivatives have been identified as potent and selective inhibitors of PAK1, a kinase involved in cell migration, invasion, and proliferation.[1][2][3]

-

Signaling Pathway: PAK1 is a downstream effector of the Rho GTPases Rac1 and Cdc42. Its activation leads to the phosphorylation of multiple substrates that promote cytoskeletal rearrangements and cell motility. One key pathway involves the activation of the MEK1/ERK1/2 cascade, which in turn can upregulate transcription factors like Snail, a master regulator of epithelial-mesenchymal transition (EMT) and cell invasion.[2][4]

-

Quantitative Data for Analogous Compounds: A representative 1H-indazole-3-carboxamide derivative, compound 30l , exhibited an IC50 of 9.8 nM against PAK1.[3]

Compound Target IC50 (nM) 30l PAK1 9.8 -

Experimental Protocol: In Vitro Kinase Assay for PAK1 Inhibition: [1][5]

Caption: General workflow for an in vitro kinase inhibition assay. (Max Width: 760px) -

Reagents and Materials: Recombinant human PAK1, a suitable substrate peptide, ATP, kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT), test compound in DMSO, and a detection system (e.g., ADP-Glo™).

-

Procedure: a. Prepare serial dilutions of the test compound. b. In a microplate, add the recombinant PAK1 enzyme and the substrate peptide in the kinase buffer. c. Add the diluted test compound to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). f. Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method. g. Calculate the IC50 value from the dose-response curve.

-

Indazole derivatives have also been investigated as inhibitors of VEGFR-2, a key receptor tyrosine kinase in angiogenesis.[6][7][8][9][10]

-

Signaling Pathway: Upon binding its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, activating downstream signaling cascades like the PI3K/Akt and PLCγ/PKC/MAPK pathways, which promote endothelial cell proliferation, migration, and survival.

-

Quantitative Data for Analogous Compounds: Novel 1H-indazole derivatives have shown significant inhibitory activity against VEGFR-2. For instance, compounds 140 and 141 displayed IC50 values of 2.18 µM and 2.15 µM, respectively.[6]

Compound Target IC50 (µM) 140 VEGFR-2 2.18 141 VEGFR-2 2.15 -

Experimental Protocol: VEGFR-2 Kinase Assay: [6][7][8] The experimental protocol for a VEGFR-2 kinase assay is similar to the general kinase assay workflow described above, with the substitution of VEGFR-2 as the enzyme and a specific substrate for tyrosine kinases (e.g., Poly(Glu:Tyr, 4:1)).

Bromodomain Inhibition (CBP/EP300)

More recently, the indazole scaffold has been explored for its ability to inhibit bromodomains, which are epigenetic readers that recognize acetylated lysine residues on histones and other proteins.

-

Mechanism of Action: The CREB-binding protein (CBP) and its paralog E1A binding protein p300 (EP300) are transcriptional co-activators that possess a bromodomain. Inhibition of the CBP/EP300 bromodomain can prevent the recruitment of the transcriptional machinery to chromatin, thereby modulating gene expression. This mechanism is being explored for its therapeutic potential in cancer and inflammatory diseases.[11][12][13][14]

-

Experimental Protocol: TR-FRET Assay for Bromodomain Binding: [15]

-

Reagents: Recombinant GST-tagged human CBP bromodomain, biotinylated histone peptide, test compound, terbium-labeled anti-GST antibody (donor), and streptavidin-d2 (acceptor).

-

Procedure: a. Prepare serial dilutions of the test compound. b. In a low-volume 384-well plate, add the tagged CBP bromodomain protein, the test compound, and the biotinylated histone peptide. c. Incubate to allow for binding equilibration. d. Add the terbium-labeled antibody and streptavidin-d2. e. After a final incubation, measure the TR-FRET signal. A decrease in the signal indicates displacement of the histone peptide by the test compound. f. Determine the Ki or IC50 value from the dose-response curve.

-

Other Enzyme Inhibition

IDO1 is a heme-containing enzyme that catabolizes the essential amino acid tryptophan. It is a key regulator of immune responses, and its upregulation in tumors can lead to immune evasion.

-

Mechanism of Action: Indazole derivatives have been investigated as IDO1 inhibitors.[6] By blocking the enzymatic activity of IDO1, these compounds can restore local tryptophan levels and reduce the production of immunosuppressive kynurenine, thereby enhancing anti-tumor immunity.[16][17][18][19][20]

-

Quantitative Data for Analogous Compounds: 3-substituted 1H-indazoles have shown potent IDO1 inhibitory activity.

Compound Target IC50 (nM) 121 IDO1 720 122 IDO1 770 -

Experimental Protocol: Cell-Based IDO1 Inhibition Assay: [16][17]

-

Cell Culture: Seed a human cancer cell line known to express IDO1 (e.g., HeLa or SKOV-3) in a 96-well plate.

-

IDO1 Induction: Treat the cells with interferon-gamma (IFN-γ) to induce IDO1 expression.

-

Compound Treatment: Add serial dilutions of the test compound to the cells.

-

Incubation: Incubate for 24-48 hours.

-

Kynurenine Measurement: Collect the cell supernatant and measure the concentration of kynurenine, the product of the IDO1 reaction, using a colorimetric assay or HPLC.

-

Data Analysis: Calculate the percentage of IDO1 inhibition and determine the IC50 value.

-

The unmethylated analog, 1-(1H-Indazol-3-yl)ethanone, has been reported to have an inhibitory effect on the enzyme thiomorpholine.[21] While the specific enzyme and pathway are not detailed, thiomorpholine and its derivatives are known to interact with a variety of enzymes and have been explored for activities such as angiotensin-converting enzyme (ACE) inhibition.[22][23][24][25][26] This suggests that this compound could potentially interact with enzymes involved in signaling pathways where thiomorpholine-containing molecules are active. Further investigation would be required to identify the specific target.

Conclusion

While there is a notable absence of direct pharmacological data for this compound, the extensive research on the indazole scaffold provides a robust framework for hypothesizing its potential mechanisms of action. The most promising avenues for investigation include the inhibition of protein kinases such as PAK1 and VEGFR-2, modulation of epigenetic targets like the CBP/EP300 bromodomains, and inhibition of metabolic enzymes such as IDO1. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive starting point for researchers to elucidate the biological activity of this and other novel indazole derivatives. Such studies will be crucial in determining the therapeutic potential of this versatile class of compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]

- 10. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 11. Bromodomain inhibition of the coactivators CBP/EP300 facilitate cellular reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulatory T Cell Modulation by CBP/EP300 Bromodomain Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. benchchem.com [benchchem.com]

- 16. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. drugtargetreview.com [drugtargetreview.com]

- 19. pnas.org [pnas.org]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 22. Evaluation of the Inhibition of Angiotensin-converting Enzyme by New Thiomorpholine Compounds Using Capillary Zone Electrophoresis – ScienceOpen [scienceopen.com]

- 23. jchemrev.com [jchemrev.com]

- 24. Evaluation of the Inhibition of Angiotensin-converting Enzyme by New Thiomorpholine Compounds Using Capillary Zone Electrophoresis [scielo.org.mx]

- 25. jchemrev.com [jchemrev.com]

- 26. Evaluation of the inhibition of angiotensin-converting enzyme by new thiomorpholine compounds using capillary zone electrophoresis | Journal of the Mexican Chemical Society [jmcs.org.mx]

The Ascendant Therapeutic Potential of 1-(1-Methyl-1H-indazol-3-yl)ethanone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Among these, derivatives of 1-(1-Methyl-1H-indazol-3-yl)ethanone are emerging as a promising class of molecules with diverse and potent biological activities. This technical guide consolidates the current understanding of these derivatives, offering a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action. Particular emphasis is placed on their anticancer and antimicrobial properties, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

I. Synthesis of the this compound Core

The foundational step in exploring the biological activities of this class of compounds is the efficient synthesis of the core structure, this compound. A common and effective method involves the reaction of 1-methyl-1H-indazole-3-carboxylic acid with methyl lithium in a solution of dry tetrahydrofuran (THF) under a nitrogen atmosphere. The reaction is initiated at a low temperature (-60°C) and gradually warmed to 0°C. Purification of the resulting solid is typically achieved through flash column chromatography (FCC)[1].

References

An In-depth Technical Guide on the Potential Therapeutic Targets of 1-(1-Methyl-1H-indazol-3-yl)ethanone

Disclaimer: This document synthesizes publicly available information on indazole derivatives to hypothesize the potential therapeutic applications of 1-(1-Methyl-1H-indazol-3-yl)ethanone. The compound itself is not extensively studied, and therefore, the therapeutic targets discussed are based on the activities of structurally related molecules. Further experimental validation is required to confirm these potential applications.

Introduction

Indazoles are a class of heterocyclic aromatic compounds consisting of a benzene ring fused to a pyrazole ring.[1] This scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common motif in molecules that exhibit a wide range of biological activities.[2][3] Numerous indazole-containing compounds have been developed and approved as therapeutic agents, highlighting the significance of this chemical class in drug discovery.[4][5] These compounds have demonstrated efficacy in treating a variety of conditions, including cancer, inflammation, neurological disorders, and cardiovascular diseases.[1][6][7]

The subject of this guide, this compound, is a specific derivative of the 1H-indazole core. While direct pharmacological data on this compound is scarce in the public domain, its structural features suggest that it may share therapeutic targets with other well-characterized indazole derivatives. This guide will explore these potential targets, drawing parallels from existing research on analogous compounds.

Potential Therapeutic Areas and Molecular Targets

Based on the established pharmacology of the indazole scaffold, this compound could potentially find applications in oncology, inflammatory conditions, and neurological diseases.

Oncology

Cancer is a leading area of investigation for indazole derivatives, with several compounds approved for clinical use.[2][8] The anticancer activity of these molecules often stems from their ability to inhibit protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[9]

-

Protein Kinase Inhibition: Many indazole-based drugs are potent kinase inhibitors.[9] For instance, Axitinib and Pazopanib are multi-kinase inhibitors used in the treatment of renal cell carcinoma.[4][10] These drugs target key signaling pathways involved in tumor angiogenesis and proliferation. The structural similarity of this compound to these compounds suggests it could also exhibit kinase inhibitory activity. Potential kinase targets include:

A hypothetical signaling pathway illustrating the role of kinase inhibition in cancer therapy is presented below.

Caption: Hypothetical kinase inhibition pathway by an indazole derivative.

Inflammation

Indazole derivatives have also been investigated for their anti-inflammatory properties.[7][12] The mechanisms underlying this activity often involve the modulation of key inflammatory mediators.

-

Cyclooxygenase (COX) Inhibition: Some indazole compounds have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are central to the production of prostaglandins, key mediators of inflammation and pain.[12][13]

-

Cytokine Modulation: Indazole derivatives may also exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[12][14]

Neurological Disorders

The indazole scaffold is present in compounds with activity against neurological disorders, including Alzheimer's and Parkinson's diseases.[15][16]

-

Enzyme Inhibition in Neurodegeneration: Certain indazole derivatives have been shown to inhibit enzymes implicated in the pathology of Alzheimer's disease, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and beta-secretase 1 (BACE1).[17][18]

-

Monoamine Oxidase (MAO) Inhibition: Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease, and some indazole derivatives have shown potent inhibitory activity against this enzyme.[15]

Data Presentation

The following tables summarize hypothetical quantitative data for this compound based on activities reported for other indazole derivatives.

Table 1: Hypothetical Kinase Inhibitory Activity

| Kinase Target | IC50 (nM) |

| VEGFR-2 | 50 |

| PDGFR-β | 75 |

| FGFR-1 | 120 |

| Aurora Kinase A | 200 |

Table 2: Hypothetical Anti-inflammatory Activity

| Target | Assay | IC50 (µM) |

| COX-2 | Enzyme Inhibition Assay | 15 |

| TNF-α | LPS-stimulated Macrophage Assay | 25 |

| IL-1β | LPS-stimulated Macrophage Assay | 30 |

Table 3: Hypothetical Activity in Neurological Targets

| Target | IC50 (µM) |

| Human AChE | 5 |

| Human BuChE | 2 |

| Human BACE1 | 10 |

| Human MAO-B | 1 |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for the specific compound.

Kinase Inhibition Assay (Example: VEGFR-2)

This protocol describes a common method to determine the in vitro inhibitory activity of a compound against a specific kinase.

Caption: General workflow for a kinase inhibition assay.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Dilute the compound to various concentrations in assay buffer.

-

Prepare solutions of recombinant human VEGFR-2, a suitable substrate (e.g., a synthetic peptide), and ATP in assay buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add the kinase and the test compound at different concentrations.

-

Incubate for a predefined period (e.g., 15 minutes) at room temperature.

-

Add the substrate and ATP to initiate the kinase reaction.

-

Incubate for a specified time (e.g., 60 minutes) at 30°C.

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

-

Detection:

-

Transfer the reaction mixture to a plate coated with an antibody that captures the phosphorylated substrate.

-

Add a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a substrate for the enzyme to generate a detectable signal (e.g., colorimetric or chemiluminescent).

-

-

Data Analysis:

-

Measure the signal using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to a control (no compound).

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

In Vitro Anti-inflammatory Assay (Example: TNF-α Production in Macrophages)

This protocol outlines a method to assess the effect of a compound on the production of a pro-inflammatory cytokine.

Methodology:

-

Cell Culture:

-

Culture a murine macrophage cell line (e.g., RAW 264.7) in appropriate media and conditions.

-

-

Cell Treatment:

-

Seed the cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce TNF-α production.

-

Incubate for a specified period (e.g., 24 hours).

-

-

Cytokine Measurement:

-

Collect the cell culture supernatant.

-

Measure the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of TNF-α production for each compound concentration compared to the LPS-stimulated control.

-

Determine the IC50 value.

-

Conclusion

While direct experimental evidence for the therapeutic targets of this compound is not yet available, its core indazole structure strongly suggests potential activity in several key therapeutic areas. Based on the extensive research into other indazole derivatives, this compound is a promising candidate for investigation as an inhibitor of protein kinases for cancer therapy, a modulator of inflammatory pathways, and an inhibitor of enzymes involved in neurological disorders. The experimental protocols and hypothetical data presented in this guide provide a framework for the initial exploration of the pharmacological profile of this and other novel indazole-containing molecules. Rigorous experimental validation is the necessary next step to confirm these promising therapeutic potentials.

References

- 1. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. benthamscience.com [benthamscience.com]

- 16. researchgate.net [researchgate.net]

- 17. Multitarget drugs as potential therapeutic agents for alzheimer's disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Multitarget drugs as potential therapeutic agents for alzheimer’s disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Indazole Core in Modern Drug Discovery: A Technical Guide to 1-(1-Methyl-1H-indazol-3-yl)ethanone as a Privileged Fragment

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in contemporary medicinal chemistry, recognized for its versatile role in the development of targeted therapeutics. This technical guide focuses on a key exemplar of this structural class, 1-(1-Methyl-1H-indazol-3-yl)ethanone, and its application as a high-value fragment in drug discovery campaigns. This document provides an in-depth overview of its chemical properties, synthesis, and, by extension through related analogues, its potential biological applications, particularly in the realm of kinase inhibition. Furthermore, it outlines detailed experimental protocols for fragment-based screening and visualizes relevant biological pathways to guide further research and development.

Core Compound: Physicochemical and Synthetic Data

This compound serves as a fundamental building block for the elaboration into more complex and potent drug candidates. Its key physicochemical properties are summarized below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 69271-42-7 |

| Molecular Formula | C₁₀H₁₀N₂O |

| Molecular Weight | 174.20 g/mol |

| Appearance | Solid |

| Melting Point | 86°-88°C |

Synthesis Protocol

The synthesis of this compound can be achieved through the reaction of 1-methyl-1H-indazole-3-carboxylic acid with an organometallic reagent. A detailed experimental protocol is provided below.

Reaction: Treatment of 1-methyl-1H-indazole-3-carboxylic acid with methyl lithium.

Materials:

-

1-methyl-1H-indazole-3-carboxylic acid (1.77 g)

-

Dry Tetrahydrofuran (THF) (60 ml)

-

Methyl lithium (1.58M solution in ether; 13.8 ml)

-

Saturated ammonium chloride solution

-

Dichloromethane

-

Brine

-

Nitrogen gas

Procedure:

-

Dissolve 1-methyl-1H-indazole-3-carboxylic acid in dry THF in a flask under a nitrogen atmosphere.

-

Cool the stirred solution to -60°C.

-

Add methyl lithium dropwise to the cold solution.

-

Continue stirring while allowing the reaction mixture to warm to 0°C over a period of 2 hours.

-

Quench the reaction by adding 50 ml of saturated ammonium chloride solution.

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer twice with 50 ml of dichloromethane.

-

Combine all organic layers and wash twice with 50 ml of brine.

-

Dry the combined organic layer and evaporate the solvent in vacuo to obtain the crude product.

-

Purify the residual solid (1.8 g) by flash column chromatography (FCC) to yield the title compound (1.3 g).

Application in Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying novel lead compounds by screening small, low-molecular-weight fragments for weak binding to a biological target. The indazole moiety is a well-established "privileged scaffold" in FBDD, particularly for targeting ATP-binding sites of kinases. While specific screening data for this compound is not extensively published, the broader class of indazole derivatives has been successfully employed to develop potent inhibitors for a range of kinases.

Potential Kinase Targets and Signaling Pathways

Indazole-based compounds have been identified as inhibitors of various kinases, playing crucial roles in cell signaling pathways implicated in cancer and other diseases.[1] These include receptor tyrosine kinases and serine/threonine kinases.[1] The following diagrams illustrate representative signaling pathways that are often targeted by indazole-containing inhibitors.

Caption: Simplified Receptor Tyrosine Kinase (RTK) and PI3K/AKT signaling pathways.

This diagram illustrates how growth factor binding activates RTKs, leading to the downstream activation of the RAS/RAF/MEK/ERK and PI3K/AKT pathways, both of which promote cell proliferation and survival. Indazole-based inhibitors can potentially target kinases at various points in these cascades, such as the RTKs themselves or downstream kinases like PDK1.[2][3]

Experimental Protocols for Fragment Screening

Identifying the interaction between a fragment like this compound and its biological target requires sensitive biophysical techniques. Below are generalized protocols for two commonly used methods in FBDD.

Surface Plasmon Resonance (SPR) for Fragment Screening

SPR is a label-free technique that detects the binding of an analyte (fragment) to a ligand (target protein) immobilized on a sensor surface in real-time.

Workflow:

Caption: General workflow for Surface Plasmon Resonance (SPR) based fragment screening.

Detailed Protocol:

-

Protein Immobilization: The target protein is covalently coupled to a sensor chip surface using standard amine coupling chemistry. The level of immobilization is optimized to avoid mass transport limitations.

-

Fragment Library Preparation: Fragments are dissolved in a suitable buffer, typically containing a small percentage of DMSO, to create a stock solution. Serial dilutions are then prepared for dose-response analysis.

-

Binding Analysis: The fragment solutions are injected over the immobilized protein surface. The change in the refractive index at the surface, which is proportional to the amount of bound fragment, is monitored in real-time. A reference flow cell is used to subtract non-specific binding.

-

Data Analysis: The resulting sensorgrams are analyzed to determine the association and dissociation rate constants (k_on and k_off), from which the equilibrium dissociation constant (K_D) can be calculated.

NMR Spectroscopy for Fragment Screening

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for detecting weak fragment binding and can provide structural information about the binding site. Protein-observed 2D ¹H-¹⁵N HSQC experiments are commonly used.

Workflow:

Caption: General workflow for NMR-based fragment screening using ¹H-¹⁵N HSQC.

Detailed Protocol:

-

Protein Preparation: The target protein is expressed in minimal media containing ¹⁵N-labeled ammonium chloride as the sole nitrogen source to produce an isotopically labeled protein. The protein is then purified to homogeneity.

-

Reference Spectrum: A 2D ¹H-¹⁵N HSQC spectrum of the labeled protein in a suitable buffer is recorded. Each peak in this spectrum corresponds to a specific amide group in the protein backbone.

-

Fragment Addition: A stock solution of the fragment is added to the protein sample to a final concentration typically in the micromolar to millimolar range.

-

Experimental Spectrum: A second 2D ¹H-¹⁵N HSQC spectrum is recorded after the addition of the fragment.

-

Data Analysis: The two spectra are overlaid and compared. Chemical shift perturbations (CSPs), which are changes in the positions of the peaks, indicate that the fragment is binding to the protein. The magnitude of the CSPs can be used to map the binding site on the protein surface and to estimate the binding affinity.

Conclusion

This compound represents a valuable starting point for fragment-based drug discovery. Its indazole core is a proven pharmacophore for targeting a variety of enzymes, particularly kinases involved in critical cellular signaling pathways. By employing sensitive biophysical screening techniques such as SPR and NMR, researchers can identify interactions between this fragment and their target of interest. The subsequent structure-activity relationship (SAR) studies, guided by the principles of FBDD, can then be used to elaborate this core fragment into potent and selective lead compounds for the development of novel therapeutics. This guide provides the foundational knowledge and experimental frameworks to facilitate the effective use of this promising fragment in drug discovery programs.

References

Review of 1H-indazole containing compounds in medicinal chemistry

An In-depth Technical Guide on 1H-Indazole Containing Compounds in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1H-Indazole as a Privileged Scaffold

Indazole, a bicyclic aromatic heterocycle comprising a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry.[1][2][3][4] It exists in tautomeric forms, with the 1H-indazole being the most thermodynamically stable and predominant isomer.[1][4][5] This scaffold is considered "privileged" due to its ability to interact with a wide range of biological targets, leading to diverse and potent pharmacological activities.[1][2] Substituted 1H-indazole derivatives have demonstrated a remarkable breadth of therapeutic potential, including antitumor, anti-inflammatory, antibacterial, and anti-HIV properties.[2][6] This has culminated in the development of several clinically approved drugs, cementing the importance of the 1H-indazole core in drug discovery.[2][4][7]

Therapeutic Applications and Mechanisms of Action

The versatility of the 1H-indazole scaffold is evident in its application across multiple therapeutic areas, most notably in oncology and anti-inflammatory medicine.

Anticancer Agents

A significant number of 1H-indazole-based compounds have been developed as anticancer agents, targeting key pathways in tumor growth and proliferation.[7][8][9]

-

Niraparib: An oral, highly selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2.[10][11] It is approved for the maintenance treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer.[10] Niraparib's mechanism involves not only inhibiting PARP's enzymatic activity but also "trapping" the PARP enzyme on damaged DNA.[12][13] This prevents the repair of DNA single-strand breaks, which then leads to the accumulation of cytotoxic double-strand breaks during replication, causing cell death, particularly in cancer cells with deficiencies in homologous recombination repair (HRR) pathways (a concept known as synthetic lethality).[11][13][14]

-

Axitinib: A potent and selective second-generation tyrosine kinase inhibitor that primarily targets vascular endothelial growth factor receptors (VEGFR-1, -2, and -3).[15][16][17][18][19] It is approved for the second-line treatment of advanced renal cell carcinoma (RCC).[15][16] By binding to the ATP-binding site of VEGFRs, axitinib inhibits the downstream signaling pathways that are crucial for angiogenesis—the formation of new blood vessels that tumors need to grow and metastasize.[15][16][18][19] This blockade effectively reduces tumor vascularization, inhibiting tumor growth.[15][19]

-

Pazopanib: A multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[4][20] Its primary targets include VEGFR-1, -2, and -3, as well as platelet-derived growth factor receptors (PDGFRs) and c-Kit.[20][21] By inhibiting these receptors, pazopanib disrupts tumor angiogenesis and cell proliferation.[20]

-

Entrectinib: A potent inhibitor of tropomyosin receptor kinases (TRKA, TRKB, and TRKC), ROS1, and anaplastic lymphoma kinase (ALK). It is used to treat NTRK fusion-positive solid tumors and ROS1-positive non-small cell lung cancer (NSCLC).[22]

Table 1: Quantitative Data for Selected 1H-Indazole-Based Anticancer Drugs

| Compound | Primary Target(s) | Approved Indication(s) | IC50 Values |

| Niraparib | PARP-1, PARP-2 | Ovarian, Fallopian Tube, Peritoneal Cancer | Highly potent inhibitor of PARP-1 and PARP-2[10][11] |

| Axitinib | VEGFR-1, -2, -3 | Advanced Renal Cell Carcinoma | VEGFR-1: 0.1 nM, VEGFR-2: 0.2 nM, VEGFR-3: 0.1-0.3 nM[17] |

| Pazopanib | VEGFR-1, -2, -3, PDGFRs, c-Kit | Renal Cell Carcinoma, Soft Tissue Sarcoma | VEGFR-1: 10 nM, VEGFR-2: 30 nM, VEGFR-3: 47 nM[23] |

| Entrectinib | TRKA/B/C, ROS1, ALK | NTRK Fusion-Positive Solid Tumors, ROS1-Positive NSCLC | TRKA: 1.7 nM, ROS1: 7 nM, ALK: 12 nM |

Anti-inflammatory Agents

The 1H-indazole scaffold is also present in several anti-inflammatory drugs.[6]

-

Bendazac: A non-steroidal anti-inflammatory drug (NSAID) whose principal effect is to inhibit the denaturation of proteins.[24][25][26] This action is particularly relevant in its use for managing cataracts, where it helps prevent the aggregation of lens proteins.[25][27][28] It also possesses anti-inflammatory properties, which may be related to the inhibition of cyclooxygenase (COX) enzymes and scavenging of free radicals.[26][27][28]

-

Benzydamine: Another commercially available NSAID containing the 1H-indazole core, used for its analgesic and anti-inflammatory effects.[4][6]

Recent research has also focused on developing novel 1H-indazole derivatives as selective inhibitors of key inflammatory targets like COX-2.[29]

Other Therapeutic Applications

The biological activity of 1H-indazole compounds extends to other areas. Notably, Gamendazole , an indazole carboxylic acid derivative, has been investigated as an orally active male contraceptive agent.[30][31][32] Its mechanism of action involves targeting Heat Shock Protein 90 Alpha Family Class B Member 1 (HSP90AB1) and Eukaryotic Translation Elongation Factor 1 Alpha 1 (EEF1A1) in Sertoli cells, leading to the disruption of spermatogenesis.[30][31][33][34]

Visualization of Pathways and Workflows

Caption: Niraparib traps the PARP enzyme at sites of DNA damage, leading to cell death.

Caption: Axitinib blocks VEGF receptor signaling to inhibit tumor angiogenesis.

Caption: A logical workflow for the discovery and development of 1H-indazole drugs.

Experimental Protocols

The synthesis and biological evaluation of 1H-indazole derivatives involve a range of standard and specialized laboratory techniques.

General Protocol for Synthesis

Numerous methods exist for the synthesis of the 1H-indazole core.[1][2][5][35] A common strategy for creating diverse libraries involves the functionalization of a pre-formed indazole, for which the Suzuki-Miyaura cross-coupling is a powerful tool.

Methodology: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

-

Objective: To couple an aryl or heteroaryl boronic acid with a halogenated 1H-indazole to form a C-C bond.

-

Materials:

-

Halogenated 1H-indazole (e.g., 5-bromo-1H-indazole) (1.0 equivalent)

-

Aryl/heteroaryl boronic acid or boronic acid pinacol ester (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)-CH₂Cl₂) (2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equivalents)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture, DMF, or toluene)

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

In a flame-dried reaction flask under an inert atmosphere, combine the halogenated 1H-indazole, the boronic acid derivative, the palladium catalyst, and the base.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions typically run for 4-24 hours.

-

Upon completion, cool the mixture to room temperature and dilute with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

-

Characterize the purified product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

-

General Protocol for Biological Evaluation

Methodology: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is used to determine the potency (IC₅₀) of an indazole compound against a target kinase (e.g., VEGFR). It measures the amount of ADP produced, which is proportional to kinase activity.[36][37]

-

Objective: To quantify the inhibitory effect of a test compound on the enzymatic activity of a specific protein kinase.

-

Materials:

-

Recombinant kinase enzyme (e.g., VEGFR-2)

-

Kinase-specific substrate (peptide or protein)

-

Adenosine triphosphate (ATP) at or near the Kₘ concentration

-

Test compound (1H-indazole derivative) in DMSO

-

Kinase assay buffer (typically containing Tris-HCl, MgCl₂, DTT, and BSA)

-

Luminescence-based ADP detection kit (e.g., ADP-Glo™)

-

White, opaque 96-well or 384-well microplates

-

Multichannel pipettes and a luminescence-capable plate reader

-

-

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration might be 10 mM, diluted in 10-point, 3-fold steps.

-

Kinase Reaction:

-

To the wells of the microplate, add the kinase buffer.

-

Add a small volume (e.g., 1 µL) of the diluted test compound or DMSO (for 0% and 100% activity controls).

-

Add the recombinant kinase enzyme solution to all wells except the "no enzyme" control.

-

Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

Initiate the reaction by adding the ATP/substrate mixture.

-

Incubate for 60 minutes at room temperature or 30 °C.

-

-

ADP Detection:

-

Stop the kinase reaction by adding the first reagent from the detection kit (e.g., ADP-Glo™ Reagent), which also depletes any remaining ATP. Incubate for 40 minutes.

-

Add the second reagent (Kinase Detection Reagent) to convert the generated ADP back to ATP and provide luciferase/luciferin to generate a light signal. Incubate for 30 minutes.[36]

-

-

Data Analysis:

-

Measure the luminescence intensity using a plate reader.

-

Calculate the percent inhibition for each concentration relative to the high (DMSO only) and low ("no enzyme" or potent inhibitor) controls.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic (sigmoidal dose-response) model to determine the IC₅₀ value.

-

-

Conclusion and Future Perspectives

The 1H-indazole scaffold is a validated and highly successful structural motif in medicinal chemistry. Its presence in multiple FDA-approved drugs for life-threatening diseases underscores its therapeutic importance. The continued exploration of this privileged core, through the synthesis of novel derivatives and their evaluation against a growing number of biological targets, remains a promising avenue for drug discovery.[1][3] Future efforts will likely integrate advanced computational design, explore novel synthetic methodologies, and focus on developing compounds with enhanced selectivity and improved pharmacokinetic profiles to address ongoing challenges in medicine.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benthamdirect.com [benthamdirect.com]

- 10. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]

- 14. urology-textbook.com [urology-textbook.com]

- 15. Axitinib - Wikipedia [en.wikipedia.org]

- 16. What is the mechanism of Axitinib? [synapse.patsnap.com]

- 17. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. massivebio.com [massivebio.com]

- 19. grokipedia.com [grokipedia.com]